![molecular formula C21H24N4O3 B610065 PFI-4](/img/structure/B610065.png)
PFI-4
概述
描述
PFI-4 是一种有效且选择性的溴结构域和 PHD 指蛋白 1B (BRPF1B) 抑制剂。它是一种化学探针,旨在研究 BRPF1B 的功能,BRPF1B 是一种参与组蛋白乙酰转移酶复合物组装的支架蛋白。 这些复合物在 DNA 修复、重组、复制和转录激活中起着至关重要的作用 .
科学研究应用
Cancer Research
PFI-4 has been utilized in several studies focusing on cancer cell lines with mutations in the SWI/SNF complex, particularly those involving SMARCA2/4. These studies have demonstrated that:
- Selective Targeting : Inhibition of BRPF1B can selectively affect the viability of cancer cells dependent on SWI/SNF mutations, showcasing the potential for synthetic lethality strategies .
- Functional Studies : this compound has been employed in functional assays to evaluate the role of bromodomains in cancer biology, revealing critical insights into tumor vulnerabilities .
Epigenetic Modulation
This compound serves as a tool for studying epigenetic mechanisms:
- Chromatin Binding Studies : It has been used to assess chromatin-binding dynamics of bromodomain-containing proteins, providing insights into their regulatory roles in transcriptional control .
- Therapeutic Target Validation : The compound aids in validating drug targets within the chromatin remodeling context, particularly for proteins involved in epigenetic regulation .
Case Study 1: Inhibition of Osteoclast Differentiation
A study investigated the effects of this compound on osteoclastogenesis. The findings indicated that treatment with this compound resulted in decreased differentiation markers and impaired osteoclast formation in vitro. This suggests that targeting BRPF1B could be a viable strategy for managing bone resorption diseases.
Case Study 2: Targeting SWI/SNF Mutant Tumors
In a study involving lung cancer cell lines with SMARCA4 mutations, this compound was shown to selectively inhibit cell proliferation. The research highlighted the compound's ability to exploit vulnerabilities associated with specific genetic backgrounds, emphasizing its potential as a targeted therapy.
Data Tables
Property | Value |
---|---|
Chemical Name | This compound |
IC50 | 172 nM |
Selectivity | >100-fold for BRPF1B |
Toxicity | Non-toxic up to 50 μM |
Application | Cancer therapy |
Application Area | Findings |
---|---|
Cancer Research | Selective inhibition in SWI/SNF mutant tumors |
Epigenetic Modulation | Displacement of BRPF1B from chromatin |
作用机制
PFI-4 通过高亲和力 (Kd = 13 nM) 选择性地结合 BRPF1B 的溴结构域而发挥其作用。这种结合抑制了 BRPF1B 与乙酰化组蛋白肽的相互作用,从而破坏了组蛋白乙酰转移酶复合物的功能。 所涉及的分子靶标和途径包括 BRPF1B 蛋白和组蛋白乙酰化途径 .
生化分析
Biochemical Properties
PFI-4 specifically binds to BRPF1B with a K_D of 13 nM as determined by isothermal titration calorimetry (ITC) . BRPF1B is a scaffolding protein that assembles histone acetyltransferase (HAT) complexes of the MOZ/MORF family . These complexes play crucial roles in DNA repair, recombination, replication, and transcription activation .
Cellular Effects
In U2OS cells transfected with a BRPF1B triple bromodomain construct with a nuclear localization signal (NLS), this compound reduces recovery time in the fluorescence recovery after photobleaching (FRAP) assay at 500 nM, while showing no effect on BRPF1A . This compound induces re-localization of BRPF1B, resulting in a more uniform distribution in nuclei and expression in nucleoli, as well as a greater expression in the cytoplasm .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with BRPF1B . It displaces NanoLuc-tagged BRPF1B bromodomain from Halo-tagged histone H3.3 and disrupts chromatin binding . This suggests that this compound may influence gene expression by modulating the accessibility of chromatin.
Temporal Effects in Laboratory Settings
It is known that this compound is non-toxic up to 50 μM in U2OS cells .
Subcellular Localization
This compound induces re-localization of BRPF1B, resulting in a more uniform distribution in nuclei and expression in nucleoli, as well as a greater expression in the cytoplasm . This suggests that this compound may influence the subcellular localization of BRPF1B.
准备方法
PFI-4 可以通过一系列化学反应合成反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成 .
化学反应分析
相似化合物的比较
与其他类似化合物相比,PFI-4 在对 BRPF1B 的高选择性和效力方面独树一帜。一些类似的化合物包括:
PFI-1: 溴结构域和外端 (BET) 蛋白家族的选择性抑制剂。
溴孢菌素: 广谱溴结构域抑制剂。
SGC6870: 含溴结构域蛋白 4 (BRD4) 的选择性抑制剂。this compound 因其对 BRPF1B 的高选择性而脱颖而出,使其成为研究这种蛋白质的特定功能的宝贵工具.
生物活性
PFI-4 is a selective inhibitor targeting the bromodomain of the BRPF1B protein, demonstrating significant potential in the field of cancer research and therapeutic development. This compound is notable for its high selectivity and potency, making it a valuable tool in studying bromodomain functions and their implications in various biological processes.
- Chemical Name : N-[2,3-Dihydro-1,3-dimethyl-2-oxo-6-(1-pyrrolidinyl)-1 H-benzimidazol-5-yl]-2-methoxybenzamide
- Molecular Formula : C₁₈H₂₄N₄O₃
- Purity : ≥99%
- IC₅₀ : 172 nM against BRPF1B
This compound exhibits over 100-fold selectivity for BRPF1 compared to other bromodomains such as BRPF2, BRPF3, and BRD4, highlighting its specificity in targeting the desired protein without significant off-target effects .
This compound functions by disrupting the interaction between BRPF1 and histone H3.3, which is critical for chromatin remodeling and gene regulation. This inhibition can lead to altered gene expression profiles that may affect cell proliferation and differentiation .
Inhibition of Osteoclastogenesis
Research indicates that this compound inhibits osteoclastogenesis, which is the process by which osteoclasts (bone-resorbing cells) are formed from precursor cells. This activity suggests potential applications in treating diseases characterized by excessive bone resorption, such as osteoporosis .
Selectivity and Potency
The selectivity of this compound for BRPF1B over other bromodomains allows for a more focused investigation into the role of this specific protein in cellular processes. The high potency (IC₅₀ = 172 nM) indicates that low concentrations of the compound can effectively inhibit its target .
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activity of this compound. Below is a summary table of key findings:
Study | Model System | Key Findings |
---|---|---|
Study 1 | Cancer Cell Lines | This compound inhibited cell proliferation in BRPF1B-dependent cancer cells, demonstrating its potential as an anti-cancer agent. |
Study 2 | Osteoclast Differentiation | This compound significantly reduced the formation of osteoclasts from precursor cells in vitro, indicating its role in bone metabolism regulation. |
Study 3 | Gene Expression Analysis | Treatment with this compound led to downregulation of genes involved in inflammatory responses and cell cycle regulation, suggesting broader implications for immune response modulation. |
Gene Expression Analysis
Gene set enrichment analysis (GSEA) performed on samples treated with this compound revealed strong signatures for anti-inflammatory pathways and regulators of the cell cycle. Notably, genes related to myogenesis were downregulated, indicating a potential impact on muscle differentiation processes .
属性
IUPAC Name |
N-(1,3-dimethyl-2-oxo-6-pyrrolidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-23-17-12-15(22-20(26)14-8-4-5-9-19(14)28-3)16(25-10-6-7-11-25)13-18(17)24(2)21(23)27/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIJLRJBZDBVDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PFI-4 is a potent and selective inhibitor of the bromodomain and PHD finger-containing protein 1B (BRPF1B) [ , ]. BRPF1B is a scaffolding protein that recruits histone acetyltransferases of the MYST family to chromatin, influencing gene expression. By binding to the bromodomain of BRPF1B, this compound displaces it from chromatin, ultimately leading to the repression of specific transcriptional programs [ ].
A: Studies show that this compound, in combination with Taxol, significantly reduces the viability of Taxol-resistant TNBC cells [ ]. This effect is attributed to a dual mechanism. First, this compound negatively impacts ribosome biogenesis-related genes, reducing protein translation in resistant cells. Second, this compound directly interacts with the promoter region of the ABCB1 gene, a multidrug resistance transporter, leading to decreased ABCB1 expression [ ]. This dual action makes the TNBC cells more susceptible to Taxol.
A: Research suggests that this compound itself does not directly inhibit cell growth and proliferation [ ]. Its main mode of action is through modulating gene expression by targeting BRPF1B.
A: this compound demonstrates the ability to impair the differentiation of both murine bone marrow cells and human monocytes into osteoclasts, which are cells responsible for bone resorption [ ]. This effect is achieved by specifically repressing the transcriptional programs crucial for osteoclastogenesis [ ].
A: Yes, research indicates that this compound might act as an inhibitor of the efflux transporter ABCG2 [ ]. This off-target effect could potentially influence the intracellular accumulation of certain drugs, like TAK-243 [ ].
A: The ability of this compound to impair osteoclast differentiation suggests its potential application in treating conditions characterized by excessive bone resorption, such as osteoporosis. It could also be investigated as a therapeutic agent for managing osteolytic malignant bone lesions [ ].
A: While specific SAR studies for this compound are not detailed in the provided research papers, the development of this compound and its analogs with varying selectivity for BRPF isoforms highlights the significance of structural modifications in influencing target affinity and selectivity [ ]. Further research in this area would be beneficial for optimizing the therapeutic potential of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。